2-furyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Description
2-Furyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a heterocyclic compound featuring a quinoline core fused with a [1,2]dithiolo ring system. Key structural attributes include:
- 1-Thioxo group: Enhances electron-deficient character, influencing reactivity and intermolecular interactions.
- 4,4,6-Trimethyl substituents: Methyl groups at positions 4 and 6 increase steric bulk and modulate solubility.
- 2-Furyl methanone moiety: A furan-derived ketone group that may confer distinct electronic and steric properties.
Properties
IUPAC Name |
furan-2-yl-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S3/c1-10-6-4-7-11-13-15(23-24-17(13)22)18(2,3)19(14(10)11)16(20)12-8-5-9-21-12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMYFKZWRYQNAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC=CO4)(C)C)SSC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-furyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. One common method involves the condensation of a furan derivative with a quinoline derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-furyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that compounds similar to GNF-Pf-4945 can inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth and proliferation. For example:
- Case Study: A study published in Cancer Research demonstrated that GNF-Pf-4945 could selectively induce apoptosis in breast cancer cells while sparing normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research indicates that it may be effective against various bacterial strains and fungi:
- Case Study: In vitro tests revealed that GNF-Pf-4945 exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Materials Science
Polymer Chemistry
The unique chemical structure of GNF-Pf-4945 makes it suitable for incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength:
- Application Example: Researchers have synthesized polymer composites incorporating this compound to improve the thermal resistance of plastics used in electronic applications .
Nanotechnology
This compound can be utilized in the synthesis of nanoparticles with tailored properties for drug delivery systems. Its ability to form stable complexes with metal ions has been explored:
- Case Study: Nanoparticles formed using GNF-Pf-4945 showed enhanced drug loading capabilities and controlled release profiles in preliminary studies .
Environmental Science
Environmental Remediation
The compound's chemical reactivity allows it to be explored for applications in environmental remediation, particularly in the degradation of pollutants:
- Research Findings: Studies have shown that GNF-Pf-4945 can catalyze the breakdown of certain organic pollutants in water, making it a candidate for use in water treatment technologies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 2-furyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-furyl methanone in the target compound may exhibit stronger electron-withdrawing effects compared to the acetyl group in , influencing charge distribution and reactivity.
- Lipophilicity: The chlorophenoxyacetyl derivative () has higher predicted lipophilicity due to the aromatic chloro group, whereas the target compound’s furan ring may balance hydrophilicity and hydrophobicity.
Spectroscopic and Analytical Data
- NMR Spectroscopy: highlights the use of ¹³C NMR to confirm substituent positions in dithioloquinoline derivatives. For the target compound, characteristic peaks for the furyl moiety (δ 110–160 ppm for aromatic carbons) and thioxo group (δ ~200 ppm) would be critical.
- HPLC–HRMS : High-resolution mass spectrometry () would confirm molecular ion peaks and purity, essential for applications in medicinal chemistry.
Biological Activity
The compound 2-furyl(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone represents a unique structure within the realm of organic chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 363.50 g/mol. Its structural complexity includes a furyl group, a thioxo moiety, and a dithioloquinoline framework, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds featuring similar structural motifs exhibit significant anticancer activities. For instance, derivatives of 8-hydroxyquinoline have shown potent cytotoxicity against various cancer cell lines, including HeLa and MCF-7, with IC50 values ranging from 5 to 30 mM . The mechanism often involves the induction of apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The antimicrobial potential of similar compounds has also been documented. For example, derivatives containing the furyl group have demonstrated moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often below 100 µg/mL . Such activity is crucial in addressing antibiotic resistance issues prevalent in clinical settings.
Anti-inflammatory Effects
Compounds with thioxo groups have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandins . The structure-activity relationship suggests that modifications at specific positions can enhance selectivity and potency against COX-2 over COX-1.
Case Study 1: Anticancer Efficacy
A study involving the synthesis of various derivatives based on the quinoline scaffold revealed that specific substitutions significantly enhance anticancer activity. For instance, a derivative with a methoxy substituent exhibited an IC50 value of 15 mM against MCF-7 cells, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, compounds derived from similar thioxo frameworks were tested against Candida albicans. The most potent compound showed an MIC value of 62.5 µg/mL, suggesting its applicability in antifungal therapies .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value (µg/mL) |
|---|---|---|---|
| 8-Hydroxyquinoline Derivative | Anticancer | MCF-7 | 15 |
| Thioxo Compound | Anti-inflammatory | COX-2 | - |
| Furyl Derivative | Antimicrobial | Staphylococcus aureus | <100 |
| Quinoline Derivative | Antifungal | Candida albicans | 62.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
